3,5-Difluorobenzylzinc chloride
Description
3,5-Difluorobenzylzinc chloride (C₇H₅ClF₂Zn) is an organozinc reagent widely used in cross-coupling reactions, such as Negishi coupling, to introduce 3,5-difluorobenzyl groups into organic frameworks. It is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) . Key identifiers include:
- CAS Number: 352525-71-4
- Molecular Weight: 227.953 g/mol (average mass)
- Structure: Features a benzyl group substituted with fluorine atoms at the 3- and 5-positions, bound to a zinc-chloride moiety.
This compound is valued for its stability in THF and its ability to transfer the 3,5-difluorobenzyl group to electrophilic partners, making it critical in pharmaceutical and materials science syntheses.
Properties
Molecular Formula |
C7H5ClF2Zn |
|---|---|
Molecular Weight |
227.9 g/mol |
IUPAC Name |
zinc;1,3-difluoro-5-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H5F2.ClH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
XKWBPRMCINUWKC-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC(=CC(=C1)F)F.[Cl-].[Zn+2] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3,5-difluorobenzylzinc chloride with structurally related organozinc reagents and benzyl/benzoyl derivatives.
Table 1: Structural and Functional Comparison
Key Observations
Halide Influence (Cl vs. Br) :
- The bromide analog (3,5-difluorobenzylzinc bromide) has a higher molecular weight (272.358 vs. 227.953 g/mol) , which may reduce solubility in THF or alter reaction kinetics in cross-couplings.
Fluorine Substitution Position: The 2,5-difluoro isomer exhibits different steric and electronic effects compared to the 3,5-difluoro variant.
Functional Group Differences :
- Benzylzinc vs. Benzoyl Chlorides : Benzylzinc reagents (e.g., this compound) are nucleophilic and participate in cross-couplings, while benzoyl chlorides (e.g., 3,5-difluorobenzoyl chloride) are electrophilic, reacting with amines or alcohols to form amides/esters .
- The carbonyl group in benzoyl chlorides increases reactivity toward nucleophiles but reduces compatibility with strongly basic conditions.
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